

Application Note & Protocol: In Vitro Antifungal Assay for Hevein

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Compound of Interest

Compound Name: Hevein

Cat. No.: B150373

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Hevein** is a small, monomeric chitin-binding protein (4.7 kDa) originally isolated from the latex of the rubber tree (*Hevea brasiliensis*)[1][2]. It belongs to a family of plant defense proteins and exhibits potent antifungal activity against a range of filamentous fungi by binding to chitin, a key structural component of fungal cell walls[3][4]. This interaction is believed to inhibit hyphal growth and elongation, making **hevein** and **hevein**-like peptides promising candidates for the development of novel antifungal agents[4]. This document provides a comprehensive protocol for the purification of **hevein** and the subsequent in vitro assessment of its antifungal activity using a microbroth dilution method to determine its Minimum Inhibitory Concentration (MIC).

I. Hevein Purification Protocol (Affinity Chromatography)

A prerequisite for an accurate antifungal assay is the use of pure protein. **Hevein** can be efficiently purified from *Hevea brasiliensis* latex using chitin affinity chromatography.

Principle: **Hevein**'s high affinity for chitin is exploited for its purification. A crude protein extract is passed through a chitin column. **Hevein** binds to the chitin matrix while other proteins are washed away. The bound **hevein** is then eluted using a competitive binder or a change in pH[1].

Materials:

- Freeze-dried "bottom fraction" of *Hevea brasiliensis* latex[1]
- Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea[1]
- 1 N NaOH
- Chitin column/resin[1][5]
- Wash Buffer: 0.2 M NaCl[1]
- Elution Buffer: 0.5 M Acetic Acid[1]
- Spectrophotometer and centrifuges

Protocol:

- Extraction: Extract the lyophilized latex bottom fraction in Extraction Buffer. Adjust the pH to 4.0 with 1 N NaOH and centrifuge to pellet insoluble material[1].
- Column Preparation: Equilibrate the chitin column with at least 10 column volumes of Wash Buffer[5].
- Loading: Load the supernatant from the extraction step onto the equilibrated chitin column at a flow rate of 0.5-1 mL/min[1][5].
- Washing: Wash the column extensively with Wash Buffer until the absorbance at 280 nm (A₂₈₀) of the flow-through is below 0.01, ensuring the removal of all non-specifically bound proteins[1].
- Elution: Elute the bound **hevein** from the chitin column using the Elution Buffer[1]. Collect fractions and monitor the protein concentration by measuring A₂₈₀.
- Purity Check: Analyze the eluted fractions for purity using SDS-PAGE. Pure **hevein** should appear as a single band at approximately 4.7 kDa[6].

- Buffer Exchange: Dialyze the purified **hevein** fractions against a suitable buffer for the antifungal assay (e.g., sterile distilled water or Potato Dextrose Broth) and determine the final protein concentration.

II. In Vitro Antifungal Assay Protocol (Microbroth Dilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of purified **hevein** against a target filamentous fungus using a 96-well plate format.

Principle: The fungus is exposed to serial dilutions of **hevein** in a liquid growth medium. Fungal growth is measured after a set incubation period, typically by spectrophotometry (optical density). The MIC is the lowest concentration of **hevein** that visibly inhibits fungal growth[7].

Materials and Reagents:

- Purified **Hevein** stock solution (known concentration)
- Fungal species (e.g., *Fusarium oxysporum*, *Alternaria alternata*, *Trichoderma hamatum*)[1][8]
- Potato Dextrose Broth (PDB), sterile[1]
- Positive Control: A known commercial fungicide (e.g., Tebuconazole)[3]
- Negative Control: Sterile distilled water or assay buffer
- Sterile 96-well flat-bottom microplates[8]
- Microplate reader (spectrophotometer)
- Incubator (25-28°C)
- Hemocytometer or spectrophotometer for spore counting

Experimental Protocol:

- Fungal Spore Suspension Preparation:

- Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 25°C until sufficient sporulation is observed (typically 4-7 days)[8].
- Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile PDB[8].
- To break up spore clumps, sonicate the suspension briefly (e.g., 50 W for 1 min)[1].
- Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to a final density of 1×10^5 spores/mL using a hemocytometer or by correlating optical density to spore counts[1][8].
- Microplate Setup (96-well plate):
 - Add 100 μ L of sterile PDB to all wells except for the first column.
 - In the first column (e.g., column 12), add 200 μ L of the **hevein** stock solution at twice the highest desired final concentration.
 - Perform a 2-fold serial dilution by transferring 100 μ L from column 12 to column 11, mixing well, and repeating this process across the plate to column 3. Discard 100 μ L from the final dilution column (column 3) to ensure all wells have 100 μ L. This creates a gradient of **hevein** concentrations.
 - Controls:
 - Growth Control (Negative): Column 2 should contain 100 μ L of PDB only (no **hevein**). This will show maximum fungal growth.
 - Sterility Control (Blank): Column 1 should contain 200 μ L of PDB only (no **hevein**, no spores). This is used to blank the microplate reader.
 - Positive Control: If desired, a separate row or plate can be set up with a known fungicide instead of **hevein** to confirm fungal susceptibility.
- Inoculation:

- Add 100 μ L of the prepared fungal spore suspension (1×10^5 spores/mL) to all wells from columns 2 through 12. Do not add spores to the sterility control wells (column 1).
- The final volume in each test well will be 200 μ L, and the final spore concentration will be 0.5×10^5 spores/mL.
- Incubation:
 - Seal the plate with a sterile, breathable membrane or place it in a humidified chamber to prevent evaporation.
 - Incubate the plate at 25°C for 24-72 hours, depending on the growth rate of the fungus[8].
- Quantification of Fungal Growth:
 - Visual Assessment: Observe the wells for turbidity. The MIC is the lowest **hevein** concentration where no visible growth (no turbidity) is observed.
 - Spectrophotometry: Measure the optical density (OD) at 600 nm using a microplate reader. Blank the reader using the sterility control wells[9].
 - Microscopy (Optional): Examine a small aliquot from the wells under a microscope to observe effects on hyphal morphology, such as stunted growth, excessive branching, or lysis at the hyphal tips[1].
- Data Analysis:
 - Calculate the percentage of growth inhibition for each **hevein** concentration using the following formula: % Inhibition = $[1 - (\text{OD}_{\text{test}} - \text{OD}_{\text{blank}}) / (\text{OD}_{\text{growth}} - \text{OD}_{\text{blank}})] \times 100$
 - The MIC is defined as the lowest concentration of **hevein** that causes $\geq 90\%$ inhibition of fungal growth.
 - The half-maximal inhibitory concentration (IC_{50}) can be determined by plotting the percentage of inhibition against the log of **hevein** concentration and fitting the data to a dose-response curve[8].

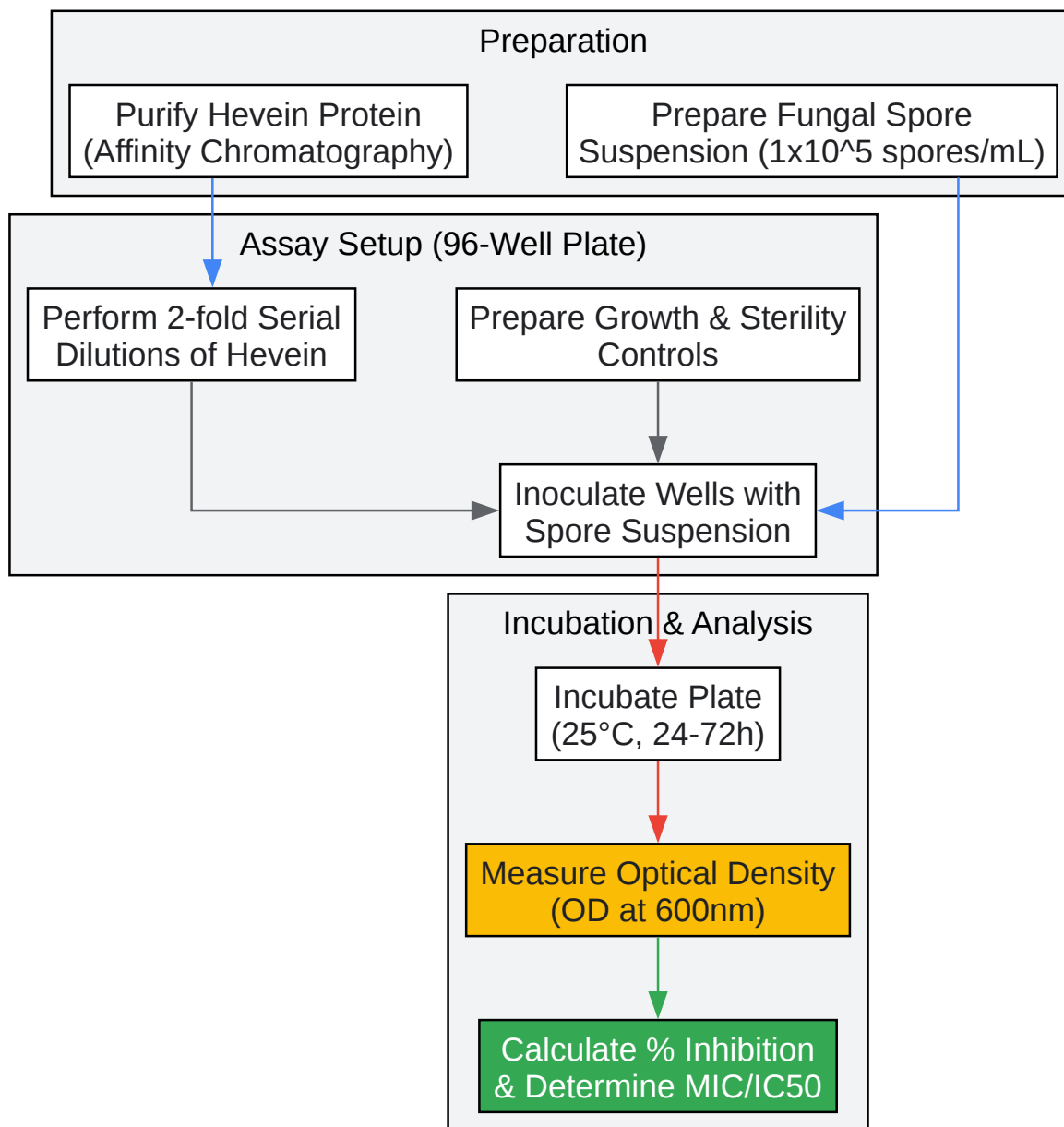
Data Presentation

The antifungal activity of **hevein** and **hevein**-like peptides is often reported as IC₅₀ or as a percentage of growth inhibition at a specific concentration.

Fungal Species	Hevein/Hevein-like Peptide	Effective Concentration (IC ₅₀)	Reference
Fusarium oxysporum	Chenotide cQ2 (hevein-like)	~0.3 µM	[7]
Rhizoctonia solani	Chenotide cQ2 (hevein-like)	~3 µM	[7]
Curvularia lunata	Chenotide cQ2 (hevein-like)	~5 µM	[7]
Alternaria alternata	Chenotide cQ2 (hevein-like)	~9 µM	[7]
Trichoderma hamatum	Hevein	50% inhibition at ~50 µg/mL	[1]
Botrytis cinera	Hevein	50% inhibition at ~150 µg/mL	[1]

Visualizations

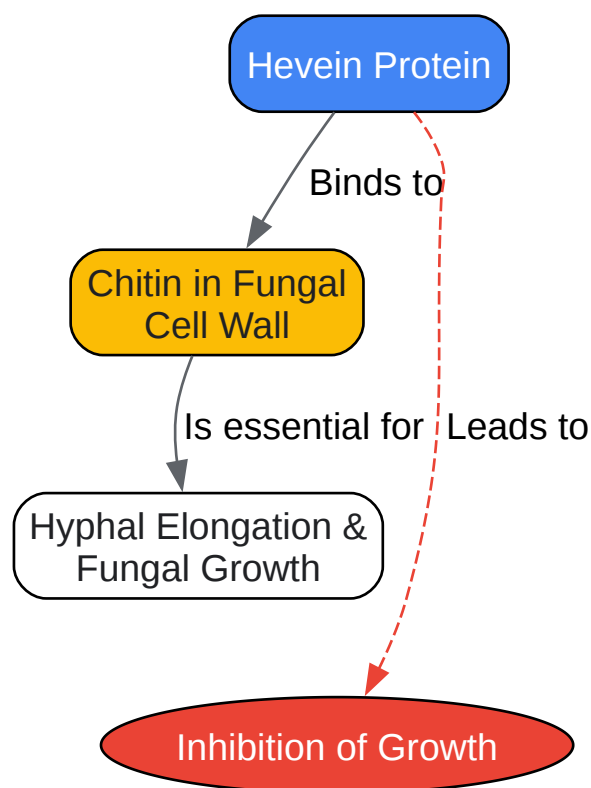
Experimental Workflow Diagram



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Caption: Workflow for the in vitro microbroth dilution antifungal assay of **hevein**.

Hevein's Proposed Mechanism of Action



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Caption: Proposed antifungal mechanism of **hevein** via chitin binding.

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